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Compound of Interest

Compound Name: Cyclohexyl acetate

Cat. No.: B165965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclohexyl acetate (CAS No. 622-45-7) is a carboxylic ester widely utilized in the fragrance

and flavor industries for its characteristic fruity, sweet, and slightly solvent-like aroma and taste.

[1][2][3] Its versatility allows for its incorporation into a diverse range of products, from fine

fragrances to various food items. These application notes provide a comprehensive overview of

cyclohexyl acetate, including its physicochemical properties, organoleptic profile, regulatory

status, and detailed protocols for its evaluation and application.

Physicochemical and Organoleptic Properties
Cyclohexyl acetate is a colorless liquid with a pleasant, fruity odor reminiscent of amyl

acetate.[3] It is miscible with most organic solvents and slightly soluble in water.[3] A summary

of its key properties is presented in the tables below.

Table 1: Physicochemical Properties of Cyclohexyl
Acetate
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Property Value Reference

Molecular Formula C₈H₁₄O₂ [4][5]

Molecular Weight 142.20 g/mol [4][6][7]

CAS Number 622-45-7 [4][6][7]

FEMA Number 2349 [4][6][7][8]

Appearance Colorless liquid [3][4]

Boiling Point 172-177 °C [1][3][6]

Flash Point 58 °C (136 °F) [1][4][7]

Density 0.966 g/mL at 25 °C [6][7]

Refractive Index 1.439 at 20 °C [6][7]

Solubility
Soluble in alcohol, insoluble in

water
[1]

Table 2: Organoleptic Profile of Cyclohexyl Acetate
Attribute Description Reference

Odor Type Fruity, sweet, musty, ethereal [1][6][7]

Odor Description

Fruity with notes of banana

and apple; can have a solvent-

like character

[1][5][9]

Taste Profile Sweet, fruity, ethereal [2]

Substantivity on blotter 4 hours at 100% [1]

Regulatory Status and Safety
Cyclohexyl acetate is classified as a flavoring agent and fragrance ingredient.[4] It has been

granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers

Association (FEMA) and is listed under FEMA number 2349.[4][8][10] The International
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Fragrance Association (IFRA) recommends usage levels up to 5.0% in the final fragrance

concentrate.[1] Safety assessments have shown that cyclohexyl acetate is not genotoxic.[11]

Applications
In the Fragrance Industry
Cyclohexyl acetate is a valuable component in perfumery for its ability to impart a fresh, fruity

character. It is often used in floral and fruity fragrance compositions to add a natural-smelling lift

and brightness. Its solvent properties also make it useful in various fragrance formulations.[3]

In the Flavor Industry
As a flavoring agent, cyclohexyl acetate is used to create or enhance fruity notes in a variety

of food products.[3]

Table 3: Recommended Usage Levels of Cyclohexyl
Acetate in Food Products

Food Category Typical Use Level (ppm)

Non-alcoholic beverages 20

Ice cream, ices, etc. 15

Candy 100

Baked goods 110

Source: Fenaroli's Handbook of Flavor

Ingredients[4]

Experimental Protocols
The following are detailed methodologies for the evaluation of cyclohexyl acetate in fragrance

and flavor applications.

Protocol 1: Sensory Evaluation - Flavor Profile Analysis
This protocol outlines the procedure for a trained sensory panel to characterize the flavor

profile of cyclohexyl acetate in a model food system.
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1. Objective: To identify and quantify the key flavor attributes of cyclohexyl acetate.

2. Materials:

Cyclohexyl acetate (food grade)
Deionized water (for non-alcoholic beverage base) or unflavored ice cream base
Glassware for sample preparation and presentation
Sensory evaluation booths with controlled lighting and ventilation[12]

3. Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, descriptive ability, and reliability.
Train panelists on the recognition and intensity scaling of relevant flavor attributes (e.g.,
fruity, sweet, solvent-like, banana, apple).

4. Sample Preparation:

Prepare a stock solution of cyclohexyl acetate in a suitable solvent (e.g., ethanol) if
necessary.
Prepare a control sample (beverage or ice cream base without cyclohexyl acetate).
Prepare test samples by adding cyclohexyl acetate to the base at three different
concentrations within the recommended usage levels (e.g., 10 ppm, 20 ppm, and 30 ppm for
a beverage).
Code all samples with random three-digit numbers.

5. Evaluation Procedure:

Present the coded samples to the panelists in a randomized order.
Instruct panelists to evaluate the aroma first, followed by the taste.
Panelists should rate the intensity of each identified flavor attribute on a structured scale
(e.g., a 15-point intensity scale).[13]
Provide panelists with unsalted crackers and water for palate cleansing between samples.

6. Data Analysis:

Collect the intensity ratings for each attribute from all panelists.
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences between samples.
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Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory
characteristics of cyclohexyl acetate at different concentrations.

Protocol 2: Instrumental Analysis - Gas
Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the specific odor-active compounds

contributing to the aroma profile of cyclohexyl acetate.

1. Objective: To separate and identify the individual volatile compounds in a cyclohexyl
acetate sample and determine their respective odor characteristics.

2. Instrumentation:

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory
detection port (ODP).[2][7]
Mass spectrometer (MS) for compound identification.
Appropriate GC column (e.g., a non-polar or medium-polarity column).

3. Sample Preparation:

Dilute the cyclohexyl acetate sample in a suitable solvent (e.g., dichloromethane) to an
appropriate concentration for GC analysis.

4. GC-MS/O Analysis:

Inject the sample into the GC.
The effluent from the GC column is split between the FID/MS and the ODP.[2]
A trained assessor (or panel of assessors) sniffs the effluent at the ODP and records the
retention time, odor descriptor, and intensity of each detected odor.[7]
Simultaneously, the MS records the mass spectrum of each eluting compound for
identification.

5. Data Analysis:

Correlate the retention times of the detected odors from the ODP with the retention times of
the peaks from the FID/MS.
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Identify the compounds responsible for each odor by matching their mass spectra with a
library database.
Generate an aromagram, which is a plot of odor intensity versus retention time, to visualize
the odor-active regions of the chromatogram.

Protocol 3: Stability Testing
This protocol details the procedure for assessing the stability of cyclohexyl acetate in a

finished product under various storage conditions.

1. Objective: To evaluate the impact of temperature, light, and time on the chemical and

sensory properties of cyclohexyl acetate in a fragrance or flavor application.

2. Materials:

Finished product containing cyclohexyl acetate (e.g., a perfume or a beverage).
Control sample of the finished product without cyclohexyl acetate.
Environmental chambers capable of controlling temperature and humidity.[4]
UV light cabinet.[4]

3. Procedure:

Divide the test and control samples into multiple aliquots.
Store the aliquots under the following conditions:
Accelerated Aging: Elevated temperature (e.g., 40°C) for a specified period (e.g., 3 months).
[4]
Light Exposure: Exposure to UV light in a light cabinet for a specified duration.[4]
Real-Time Aging: Room temperature (e.g., 25°C) for the expected shelf life of the product.
At specified time intervals (e.g., 1, 2, and 3 months for accelerated aging), retrieve samples
from each storage condition.

4. Evaluation:

Sensory Evaluation: Conduct a sensory analysis (as described in Protocol 1) to assess any
changes in the aroma and flavor profile.
Chemical Analysis: Use analytical techniques such as GC-MS to quantify the concentration
of cyclohexyl acetate and identify any degradation products.
Physical Evaluation: Observe any changes in the physical appearance of the product, such
as color or clarity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b165965?utm_src=pdf-body
https://www.benchchem.com/product/b165965?utm_src=pdf-body
https://www.benchchem.com/product/b165965?utm_src=pdf-body
https://www.benchchem.com/product/b165965?utm_src=pdf-body
https://www.iltusa.com/fragrance-stability-testing/
https://www.iltusa.com/fragrance-stability-testing/
https://www.iltusa.com/fragrance-stability-testing/
https://www.iltusa.com/fragrance-stability-testing/
https://www.benchchem.com/product/b165965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Data Analysis:

Compare the sensory, chemical, and physical data of the aged samples to the initial samples
and the control samples.
Determine the shelf life and recommend appropriate storage conditions for the product.

Signaling Pathway and Experimental Workflows
Olfactory Transduction Pathway
The perception of odors, including the fruity aroma of cyclohexyl acetate, is initiated by the

binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory

receptor neurons (ORNs) in the nasal epithelium.[14][15] This interaction triggers a G protein-

coupled receptor (GPCR) signaling cascade. The activated G-protein (G-olf) stimulates

adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[16] cAMP then

binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and

Ca²⁺) and depolarization of the neuron.[14][16] This depolarization generates an action

potential that is transmitted to the olfactory bulb in the brain, where the signal is further

processed, leading to the perception of a specific smell.[16][17]
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Caption: General signaling pathway for olfactory perception.

Experimental Workflow for Fragrance/Flavor Evaluation
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The following diagram illustrates a typical workflow for the comprehensive evaluation of a new

fragrance or flavor ingredient like cyclohexyl acetate.

Phase 1: Initial Characterization

Phase 2: Application & Formulation

Phase 3: In-Depth Evaluation

Phase 4: Final Assessment
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Caption: Workflow for evaluating a new fragrance or flavor ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fragrance-and-flavor-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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